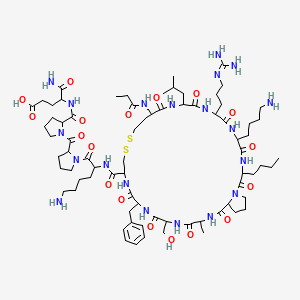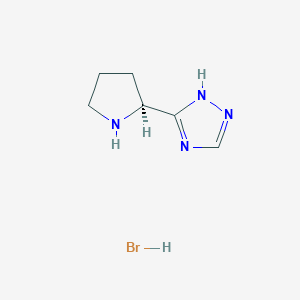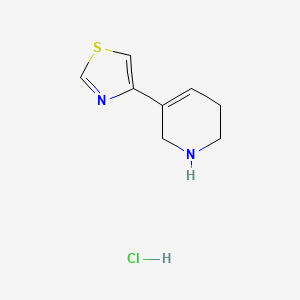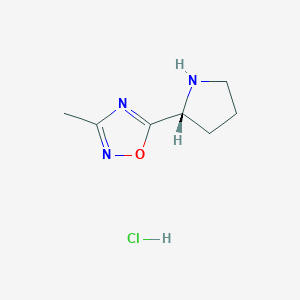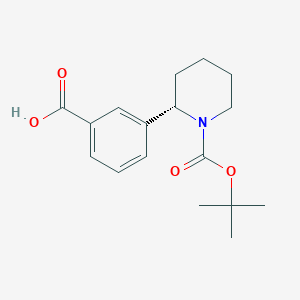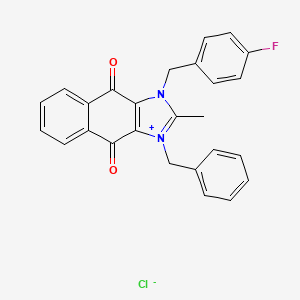
cRIPGBM (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cRIPGBM (chloride) is a proapoptotic derivative of RIPGBM, specifically designed to induce apoptosis in glioblastoma multiforme cancer stem cells. This compound targets receptor-interacting protein kinase 2, leading to caspase 1-dependent apoptosis . Glioblastoma multiforme is a highly aggressive form of brain cancer, and cRIPGBM (chloride) offers a promising therapeutic approach by selectively targeting cancer stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: cRIPGBM (chloride) can be synthesized from glioblastoma multiforme cancer stem cells. The synthetic route involves the interaction of receptor-interacting protein kinase 2 with specific reagents to form the proapoptotic derivative . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and efficacy of the compound.
Industrial Production Methods: Industrial production of cRIPGBM (chloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: cRIPGBM (chloride) primarily undergoes apoptosis-inducing reactions. It interacts with receptor-interacting protein kinase 2 to form a proapoptotic complex, leading to caspase 1-dependent apoptosis .
Common Reagents and Conditions: The common reagents used in these reactions include specific kinase inhibitors and apoptosis-inducing agents. The conditions often involve controlled incubation times and temperatures to facilitate the formation of the proapoptotic complex .
Major Products Formed: The major product formed from these reactions is the proapoptotic complex, which includes receptor-interacting protein kinase 2 and caspase 1. This complex leads to the induction of apoptosis in glioblastoma multiforme cancer stem cells .
Scientific Research Applications
cRIPGBM (chloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study apoptosis mechanisms and kinase interactions. In biology, it serves as a tool to investigate cancer stem cell behavior and apoptosis pathways . In medicine, cRIPGBM (chloride) is being explored as a potential therapeutic agent for glioblastoma multiforme, offering a targeted approach to eliminate cancer stem cells . Industrial applications include the development of apoptosis-inducing drugs and the study of kinase inhibitors .
Mechanism of Action
cRIPGBM (chloride) exerts its effects by binding to receptor-interacting protein kinase 2, which acts as a molecular switch. This interaction reduces the formation of the prosurvival complex and increases the formation of the proapoptotic complex, leading to caspase 1-dependent apoptosis . The molecular targets involved include receptor-interacting protein kinase 2 and caspase 1, which play crucial roles in the apoptosis pathway .
Comparison with Similar Compounds
- RIPGBM
- Temozolomide
Comparison: cRIPGBM (chloride) is unique in its selective targeting of glioblastoma multiforme cancer stem cells, offering a more potent and specific approach compared to other compounds like temozolomide . While temozolomide is a standard treatment for glioblastoma, it lacks the selectivity and potency of cRIPGBM (chloride) in targeting cancer stem cells . RIPGBM, the parent compound, also induces apoptosis but is less selective compared to its derivative, cRIPGBM (chloride) .
Properties
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGETPFBJHWFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
